molecular formula C10H19N3 B1171337 (1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE CAS No. 170938-12-2

(1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE

Cat. No.: B1171337
CAS No.: 170938-12-2
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a piperazine ring and a bicyclic azabicyclohexane structure makes it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-azabicyclo[3.1.0]hexane derivatives with piperazine in the presence of a suitable base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as photochemical cycloaddition or other modular approaches. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

(1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as neurotropic activity and central nervous system effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bicyclic structure may also contribute to the compound’s ability to cross biological membranes and reach its targets effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE is unique due to its combination of a piperazine ring and a bicyclic azabicyclohexane structure. This dual functionality allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

170938-12-2

Molecular Formula

C10H19N3

Molecular Weight

0

Synonyms

3-Azabicyclo[3.1.0]hexane,3-methyl-6-(1-piperazinyl)-,(1-alpha-,5-alpha-,6-bta-)-(9CI)

Origin of Product

United States

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